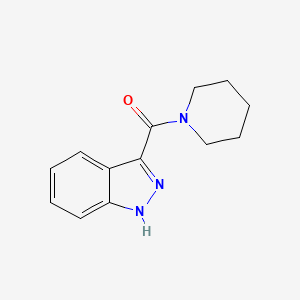

1H-indazol-3-yl(piperidin-1-yl)methanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-indazol-3-yl(piperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c17-13(16-8-4-1-5-9-16)12-10-6-2-3-7-11(10)14-15-12/h2-3,6-7H,1,4-5,8-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBZQLZZYJXLQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201103675 | |

| Record name | 1H-indazol-3-yl(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828143 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

100373-85-1 | |

| Record name | 1H-indazol-3-yl(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1h Indazol 3 Yl Piperidin 1 Yl Methanone and Its Analogues

Retrosynthetic Analysis of the 1H-Indazol-3-yl(piperidin-1-yl)methanone Core Scaffold

A retrosynthetic approach to this compound reveals key bond disconnections and the precursor molecules necessary for its assembly.

Identification of Key Disconnection Points and Precursors

The most logical disconnection point in the target molecule is the amide bond between the 1H-indazole-3-carbonyl moiety and the piperidine (B6355638) ring. This C-N bond cleavage leads to two primary precursors: 1H-indazole-3-carboxylic acid and piperidine.

A further disconnection of the 1H-indazole-3-carboxylic acid at the C3-carboxyl bond points to a 3-substituted 1H-indazole, which can be derived from various starting materials. A common strategy involves the cyclization of appropriately substituted phenyl precursors. For instance, the synthesis can originate from o-toluidine (B26562) through diazotization. researchgate.net

The primary precursors identified through this analysis are:

1H-Indazole-3-carboxylic acid: The core acidic component.

Piperidine: The amine component.

1H-Indazole: A foundational precursor for the carboxylic acid derivative. researchgate.net

Consideration of Indazole Tautomerism in Synthetic Design

The indazole ring system exhibits annular tautomerism, existing as 1H- and 2H-tautomers. researchgate.netnih.gov The 1H-tautomer is generally the more thermodynamically stable and predominant form. researchgate.netnih.gov This tautomeric equilibrium is a critical consideration in synthetic design, as reactions can potentially occur at either the N1 or N2 position.

The choice of protective groups and reaction conditions can influence the regioselectivity of subsequent functionalization. For instance, the use of a (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl) protecting group has been employed to direct reactions to the desired position before its removal to yield the 1H-indazole product. researchgate.net The formation of different tautomers is dependent on the energy difference between the forms and the specific reaction conditions utilized. researchgate.net

Established Synthetic Routes for this compound

The construction of this compound is typically achieved through multi-step sequences that have been optimized for yield and purity.

Multi-step Reaction Sequences and Pathway Optimization

A common synthetic route begins with the protection of the indazole nitrogen, followed by the introduction of a carboxyl group at the C3 position, and finally, amidation with piperidine. One documented method involves the protection of indazole with SEM-Cl, followed by treatment with n-butyl lithium and carbon dioxide to introduce the carboxylic acid group. researchgate.netderpharmachemica.com The resulting 1H-indazole-3-carboxylic acid is then coupled with piperidine to form the final product. researchgate.net

Optimization of such pathways often involves exploring different coupling agents, solvents, and reaction temperatures to maximize the yield of the desired amide. Continuous flow microreactor technology has also been explored for the rapid and efficient synthesis of related heterocyclic structures, offering advantages in terms of heat transfer, mixing, and reaction time. nih.gov

Utilization of Specific Coupling Agents and Protective Group Strategies

The amide bond formation between 1H-indazole-3-carboxylic acid and piperidine is a crucial step that relies on the use of effective coupling agents. Reagents such as 1-Hydroxybenzotriazole (HOBt) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) are commonly used to activate the carboxylic acid for nucleophilic attack by the amine. mdpi.com Other activating agents like carbonyldiimidazole (CDI) can also be employed. mdpi.com

As mentioned previously, protective groups play a vital role in directing the synthesis. The SEM group is a notable example, facilitating the regioselective introduction of the carboxyl group at the C3 position of the indazole ring. researchgate.netderpharmachemica.com The choice of the protecting group is critical and must be compatible with the subsequent reaction conditions and easily removable at the appropriate stage.

Palladium-Catalyzed Carbonylation and Arylation Reactions in Scaffold Construction

Palladium-catalyzed cross-coupling reactions have become powerful tools in the synthesis of complex molecules, including indazole derivatives. While direct carbonylation of an unprotected 1H-indazole at the C3 position can be challenging, palladium catalysts are instrumental in various arylation and alkenylation reactions to build the indazole scaffold. mdpi.comnih.gov

For instance, palladium-catalyzed direct C3-arylation of 1H-indazole has been achieved using Pd(OAc)2 as a catalyst with PPh3 as a ligand in water, offering a greener alternative to traditional methods. mdpi.com Similarly, direct C7-arylation of indazoles has been described using Pd(OAc)2 with 1,10-phenanthroline (B135089) as a ligand. nih.govfao.org These methods, along with Suzuki-Miyaura cross-coupling reactions, provide versatile strategies for functionalizing the indazole core, which can then be further elaborated to the target carboxamide. nih.govdntb.gov.ua The use of palladium catalysts allows for the formation of C-C and C-N bonds under relatively mild conditions, contributing to the efficient construction of the this compound scaffold and its analogues. beilstein-journals.org

Reaction Conditions, Yield Optimization, and Scalability Considerations for Research

The synthesis of this compound typically proceeds through the coupling of an activated 1H-indazole-3-carboxylic acid with piperidine. This amide bond formation is a cornerstone of medicinal chemistry, and various conditions can be employed to achieve this transformation efficiently.

Reaction Conditions: The primary method involves activating the carboxylic acid group of 1H-indazole-3-carboxylic acid to make it more susceptible to nucleophilic attack by the secondary amine of piperidine. semanticscholar.org Common activating agents include thionyl chloride (SOCl₂) or 1,1'-carbonyldiimidazole (B1668759) (CDI). semanticscholar.org The reaction is often carried out in an inert solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) at room temperature. semanticscholar.orgmdpi.com The choice of coupling reagent and solvent can significantly impact reaction time and yield.

Yield Optimization: Optimizing the yield requires careful control over reaction parameters. The presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize the acid generated during the reaction, preventing the protonation of the piperidine nucleophile. mdpi.com Temperature control is also critical; while many amide couplings proceed at room temperature, gentle heating or cooling may be required depending on the reactivity of the specific reagents. semanticscholar.org A slight excess of the amine component (piperidine) can sometimes be used to drive the reaction to completion.

Scalability Considerations: For research purposes, scalability involves transitioning from milligram to gram-scale synthesis. Key considerations include the cost and availability of starting materials, particularly the 1H-indazole-3-carboxylic acid precursor. semanticscholar.org The safety of the reagents and the ease of purification are also paramount. While chromatographic purification is common at the research scale, for larger quantities, crystallization is a more desirable and cost-effective method. Therefore, reaction conditions that lead to a clean product with minimal side-product formation are highly preferred for scalable synthesis. semanticscholar.org

Table 1: Representative Conditions for Amide Coupling

| Activating Agent | Solvent | Base (optional) | Typical Temperature | Reference |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Dichloromethane (DCM) or Dichloroethane (DCE) | Not typically required | 20–40°C | semanticscholar.org |

| 1,1'-Carbonyldiimidazole (CDI) | Ethyl Acetate (AcOEt) or DCM | Not typically required | Room Temperature | semanticscholar.orgmdpi.com |

| HBTU/HOBt | Dimethylformamide (DMF) | DIPEA | Room Temperature | mdpi.com |

| DCC/NHS | Tetrahydrofuran (THF) | Not typically required | 0°C to Room Temperature | mdpi.com |

Synthesis of Structurally Modified Analogues and Derivatives for Structure-Activity Relationship Studies

To explore the SAR of this compound, chemists systematically synthesize analogues with modifications at three key positions: the indazole ring, the piperidine ring, and the methanone (B1245722) linker.

Indazole Ring Modifications (e.g., N-substitution, ring substitutions)

Modifications to the indazole core can profoundly influence the molecule's properties. These changes include adding substituents to the nitrogen atoms (N-alkylation) or the benzene (B151609) ring.

N-Substitution: The indazole ring has two nitrogen atoms, N-1 and N-2, that can be alkylated. The reaction's outcome, yielding either the N-1 or N-2 regioisomer, is highly dependent on the reaction conditions, particularly the choice of base and solvent, as well as the electronic and steric nature of existing substituents on the indazole ring. beilstein-journals.orgresearchgate.net For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) generally favors the formation of the N-1 substituted product, which is often the more thermodynamically stable isomer. beilstein-journals.orgresearchgate.net Conversely, different conditions might lead to the N-2 isomer. researchgate.net Researchers have developed regioselective protocols to synthesize specific N-alkyl indazoles, which is critical as different isomers often exhibit distinct biological activities. beilstein-journals.org

Ring Substitutions: Introducing substituents onto the benzene portion of the indazole scaffold is another common strategy. This is typically achieved by starting with an already substituted precursor, such as a substituted 2-halobenzonitrile or 2-nitrophenylacetic acid derivative. semanticscholar.orgorganic-chemistry.org A wide array of functional groups, including halogens, alkyls, and methoxy (B1213986) groups, can be incorporated at positions 4, 5, 6, or 7 of the indazole ring to fine-tune the molecule's electronic and steric profile. nih.govnih.gov

Table 2: Regioselectivity in Indazole N-Alkylation

| Indazole Substituent | Conditions (Base/Solvent) | Major Isomer | Reference |

|---|---|---|---|

| 3-Carboxymethyl | NaH / THF | >99% N-1 | beilstein-journals.org |

| 3-Carboxamide | NaH / THF | >99% N-1 | beilstein-journals.org |

| 7-Nitro | NaH / THF | 96% N-2 | beilstein-journals.org |

| None | NaHMDS / DMSO | 4:1 (N-1 / N-2) | researchgate.net |

Piperidine Ring Modifications (e.g., N-substitutions, ring substitutions, stereochemistry)

The piperidine moiety offers numerous opportunities for structural diversification.

N-Substitutions: While the parent compound features an unsubstituted piperidine nitrogen involved in the amide bond, related analogues often incorporate a piperazine (B1678402) ring instead of piperidine. In these cases, the terminal nitrogen of the piperazine can be substituted with a variety of groups, a strategy used to explore interactions with the target protein and modulate physicochemical properties. nih.govrsc.org

Ring Substitutions: Introducing substituents at various positions on the piperidine ring can significantly impact a compound's binding affinity and selectivity. The synthesis of these substituted piperidines often involves multi-step sequences or domino reactions starting from acyclic precursors or other heterocyclic systems. nih.govresearchgate.net Recent advances have focused on developing efficient, catalyst-free, and environmentally benign methods for creating highly functionalized piperidine derivatives. ajchem-a.com

Stereochemistry: When substituents are added to the piperidine ring, chiral centers can be created. The stereochemistry of these centers is often crucial for biological activity. Asymmetric synthesis methods are employed to produce specific stereoisomers, allowing for the evaluation of each isomer's distinct pharmacological profile. nih.gov Highly diastereoselective multicomponent syntheses have been developed to create polysubstituted piperidines with precise stereochemical control. researchgate.net

Methanone Linker Modifications and Bioisosteric Replacements

The methanone (-CO-) group acts as a linker between the indazole and piperidine rings. Modifying or replacing this linker can alter the molecule's conformation, stability, and hydrogen bonding capabilities.

Modifications and Bioisosteric Replacements: A key strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological activity to another chemical compound. cambridgemedchemconsulting.com The amide group of the methanone linker can be replaced by other functional groups to improve metabolic stability or binding interactions. For example, heterocycles like 1,2,4-oxadiazoles have been used as bioisosteres for amide bonds in indazole-containing compounds. nih.gov The entire indazole-carboxamide unit can itself be considered a bioisosteric replacement for other structures, such as catechols, in various therapeutic agents. google.com Other potential replacements for the carbonyl group could include a methylene (B1212753) bridge (-CH₂-), sulfone (-SO₂-), or other small heterocyclic rings that maintain the correct geometry for biological activity. cambridgemedchemconsulting.comresearchgate.net

Introduction of Functional Groups for Modulatory Effects

The strategic introduction of specific functional groups onto the core scaffold is a powerful tool for optimizing a compound's therapeutic potential. For example, adding fluorine atoms or trifluoromethyl groups can enhance metabolic stability, binding affinity, and membrane permeability. nih.gov The design of fibroblast growth factor receptor (FGFR) inhibitors saw the introduction of a 2,6-difluoro-3-methoxyphenyl group to an indazole scaffold, which significantly improved cellular activity. nih.gov Similarly, the incorporation of sulfonyl groups or other polar moieties can be used to modulate solubility and target engagement. nih.govnih.gov

Advanced Synthetic Approaches and Innovations in Indazole Chemistry

The field of synthetic organic chemistry is continually evolving, providing new and more efficient ways to construct complex molecules like indazole derivatives.

Catalytic Methods and Green Chemistry Principles in Scaffold Construction Research

The construction of the 1H-indazole-3-carboxamide scaffold, the core of this compound, is often achieved through the catalytic amidation of 1H-indazole-3-carboxylic acid with piperidine or its derivatives. This transformation is a cornerstone of research, with a significant push towards greener and more efficient catalytic systems.

A common route to the precursor, 1H-indazole-3-carboxylic acid, involves the protection of indazole, followed by lithiation and carboxylation. For instance, an N-SEM (2-(trimethylsilyl)ethoxymethyl) protected indazole can be treated with n-butyllithium and then quenched with carbon dioxide to yield the corresponding carboxylic acid after deprotection. researchgate.net

The subsequent amidation reaction with piperidine is frequently accomplished using standard peptide coupling reagents. However, research is increasingly focused on direct catalytic amidations that avoid the use of stoichiometric activating agents, thereby improving atom economy and reducing waste, key tenets of green chemistry. mdpi.com Copper-catalyzed oxidative direct amidation of carboxylic acids with azoles has been reported, offering a pathway that utilizes molecular oxygen as a green oxidant. beilstein-journals.org While not specifically demonstrated for piperidine with 1H-indazole-3-carboxylic acid, this method represents a promising green alternative.

In the broader context of indazole synthesis, several green catalytic methods have been explored. One-pot syntheses are particularly attractive for their efficiency and reduced environmental impact. nih.govnih.govrsc.org For example, a novel one-pot, three-component synthesis of N-(phenylimino)indazole-1-carbothioamides has been developed using an iron-based catalyst under solvent-free conditions. rsc.org Furthermore, the synthesis of 1H-indazoles has been achieved using natural and eco-friendly catalysts such as lemon peel powder under ultrasound irradiation, and ammonium (B1175870) chloride in ethanol, highlighting the move towards more sustainable chemical processes. researchgate.netsamipubco.com

The following table summarizes catalytic methods relevant to the synthesis of the 1H-indazole-3-carboxamide scaffold, emphasizing the trend towards greener approaches.

| Precursor/Starting Material | Catalyst/Reagent | Solvent | Key Features | Reference |

| N-SEM-Indazole | n-BuLi, CO₂ | THF | Formation of 1H-indazole-3-carboxylic acid | researchgate.net |

| 1H-Indazole-3-carboxylic acid | HATU, DIPEA | DMF | Amide coupling with various amines | jocpr.com |

| 2-Nitrophenylacetic acid derivatives | Pd-C, tert-butyl nitrite | Toluene | Practical synthesis of 1H-indazole-3-carboxylic acid derivatives | semanticscholar.org |

| Carboxylic acids and azoles | CuBr, Pyridine, O₂ | p-Xylene | Oxidative direct amidation | beilstein-journals.org |

| Aldehydes, dithizone, dimedone | [bpy][FeCl₄] | Solvent-free | One-pot synthesis of indazole derivatives | rsc.org |

| 2-Substituted aromatic aldehydes, hydrazine (B178648) hydrate | Lemon peel powder | DMSO (Ultrasound) | Green synthesis of 1H-indazoles | researchgate.net |

| Ortho-hydroxybenzaldehyde, hydrazine hydrate | NH₄Cl | Ethanol | Green synthesis of 1H-indazoles | samipubco.com |

Stereoselective Synthesis Research of Chiral Analogues

The development of stereoselective synthetic methods for chiral analogues of this compound is crucial for exploring the three-dimensional chemical space and its impact on biological activity. Research in this domain focuses on introducing chirality either on the piperidine ring or at a substituent on the indazole core.

One major strategy involves the use of enantiomerically pure building blocks. The synthesis of chiral indazole-3-carboxamides has been extensively studied in the context of synthetic cannabinoid receptor agonists. researchgate.netgumed.edu.pl These syntheses often start from chiral amino acid esters, which are coupled with 1H-indazole-3-carboxylic acid to produce diastereomeric amides that can be separated, or through enantiospecific syntheses that preserve the stereochemistry of the starting material. For example, the enantiospecific synthesis of compounds like AMB-FUBINACA demonstrates the coupling of 1H-indazole-3-carboxylic acid with the methyl ester of a chiral amino acid. gumed.edu.pl

Another approach involves the use of chiral piperidine derivatives. While direct examples for this compound are not prevalent in the reviewed literature, the synthesis of N-substituted indazole-3-carboxamides with chiral linkers provides a clear precedent. For instance, a structure-based design led to the synthesis of 1-(3-(piperidin-1-yl)propyl)-1H-indazole-3-carboxamide, where a chiral center could be introduced on the propyl linker. nih.gov

Furthermore, the synthesis of conformationally restricted analogues containing a chiral piperidine core has been reported. researchgate.net These studies often employ chiral starting materials like proline or homoproline, which are incorporated into the final molecule, leading to enantiopure products. The synthesis of such compounds typically involves standard amide coupling reactions, where the stereochemistry is retained from the chiral starting material.

The following table outlines strategies and findings in the stereoselective synthesis of chiral indazoles and related carboxamides.

| Chiral Moiety | Synthetic Strategy | Key Findings | Reference |

| Chiral Amide Side Chain | Coupling of 1H-indazole-3-carboxylic acid with chiral amino acid esters | Enantiospecific synthesis of potent synthetic cannabinoid receptor agonists. (S)-enantiomers generally show higher potency. | researchgate.netgumed.edu.pl |

| Chiral Piperidine Core | Use of chiral piperidine-containing building blocks (e.g., derived from proline) | Conformationally restricted analogues with high affinity and selectivity for cannabinoid receptors. Stereochemistry is controlled by the starting material. | researchgate.net |

| Chiral Linker | Introduction of a chiral linker between the indazole and piperidine moieties | Synthesis of N-1 substituted indazole-3-carboxamides with potential therapeutic applications. | nih.gov |

Research on this compound's Biological Interactions Remains Undisclosed in Publicly Available Scientific Literature

Despite a thorough search of scientific databases and publications, no specific research data was found for the chemical compound this compound corresponding to the detailed outline of molecular and cellular investigations requested.

The inquiry sought to build a comprehensive article detailing the biological interactions of this compound, structured around its molecular target identification, validation, and its influence on intracellular signaling pathways. However, the scientific literature does not appear to contain specific studies on this particular compound that would allow for a detailed analysis of its receptor binding properties, enzyme inhibition capabilities, or its effects on phosphorylation cascades.

The requested article structure included in-depth subsections such as:

Receptor Binding Studies in Preclinical Assays: No publicly available data details the affinity or binding profile of this compound to any specific biological receptors.

Enzyme Inhibition Assays and IC50 Determination: Information regarding the inhibitory effects of this compound on specific enzymes, including any determined IC50 values from biochemical assays, is not present in the reviewed literature.

Protein-Ligand Interaction Analysis: There are no published X-ray crystallography studies or other structural biology data that would elucidate the binding mode of this compound to a protein target.

Target Engagement Methodologies: Preclinical research methodologies to confirm the interaction of this compound with its putative targets in a cellular or in vivo context have not been described.

Phosphorylation Cascade Modulation Studies: The effect of this compound on any intracellular signaling pathways, specifically its ability to modulate phosphorylation cascades, remains uninvestigated in accessible research.

While the indazole and piperidine moieties are common scaffolds in medicinal chemistry and appear in numerous compounds with diverse biological activities, the specific combination and substitution pattern of this compound has not been the subject of published research that aligns with the requested detailed biological investigation. Therefore, the creation of a scientifically accurate article based on the provided outline is not possible at this time.

Molecular and Cellular Research on 1h Indazol 3 Yl Piperidin 1 Yl Methanone S Biological Interactions

Investigation of Intracellular Signaling Pathways Modulated by 1H-Indazol-3-yl(piperidin-1-yl)methanone

Gene Expression Regulation Analysis in Research Cell Lines

Currently, there is no publicly available scientific literature detailing studies on the regulation of gene expression in research cell lines by this compound. Analysis of gene expression is a fundamental research area that investigates how a compound may alter the transcription of genes into messenger RNA (mRNA) and ultimately affect protein levels. Such studies are crucial for understanding the molecular mechanisms underlying a compound's cellular effects.

Protein-Protein Interaction Alterations in Cellular Models

No specific research has been published on the effects of this compound on protein-protein interactions (PPIs) in cellular models. PPIs are essential for a vast array of cellular functions, and their modulation by small molecules is a key area of investigation in drug discovery. nih.govyoutube.com Research in this area would typically explore whether the compound can inhibit or stabilize specific interactions, thereby influencing signaling pathways and cellular processes. nih.govnih.gov

Cellular Effects and Phenotypic Assays in Preclinical Research Models

Cell Proliferation and Viability Studies in in vitro Cancer Models

There is a lack of published data from cell proliferation and viability studies for this compound in in vitro cancer models. These types of studies are foundational in cancer research to determine a compound's potential to inhibit the growth of cancer cells. Assays such as MTT or tritiated thymidine incorporation are commonly used to measure the number of viable, proliferating cells after treatment. nih.gov

Apoptosis and Necrosis Pathway Analysis in Cellular Systems

Detailed analyses of the apoptosis and necrosis pathways in cellular systems following treatment with this compound have not been reported in the scientific literature. Apoptosis is a form of programmed cell death characterized by specific morphological and biochemical events, including cell shrinkage, membrane blebbing, and activation of caspase enzymes. youtube.comnih.govnih.gov Necrosis, in contrast, is typically a result of acute cellular injury and involves cell swelling and lysis. creativebiomart.net Investigating a compound's ability to induce either of these cell death pathways is a critical step in assessing its therapeutic potential.

Cellular Differentiation Modulation Studies

There are no available research findings on the role of this compound in modulating cellular differentiation. Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. wikipedia.orgcusabio.com Studies in this area would investigate whether the compound can induce or inhibit the differentiation of specific cell types, such as stem cells or cancer cells, which can have significant therapeutic implications. nih.govyoutube.com

Subcellular Localization and Trafficking Research of the Compound

Currently, there is a lack of specific published research focusing on the subcellular localization and intracellular trafficking pathways of this compound. Understanding where a compound accumulates within a cell is crucial for elucidating its mechanism of action. For many bioactive compounds, their efficacy is directly linked to their ability to reach and interact with specific subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum.

Comparative Biological Activity Profiling Across Diverse Cell Lines and Research Models

Although a direct comparative biological activity profile for this compound across a wide array of cell lines and research models is not documented, the extensive research on related indazole derivatives provides valuable insights into its potential therapeutic applications. Indazole-containing compounds have shown significant activity in various cancer cell lines and other disease models. nih.govnih.gov

For instance, a series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. nih.gov One particular compound from this series demonstrated a promising inhibitory effect against the K562 cell line. nih.gov Furthermore, this compound was found to induce apoptosis and affect the cell cycle, possibly through the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.gov

Another study focused on 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors, which are key targets in cancer therapy. nih.gov A specific derivative exhibited potent activity against FGFR1 and FGFR2 and showed a significant antiproliferative effect against KG1 and SNU16 cell lines. nih.gov

The biological activities of various indazole derivatives are summarized in the table below, showcasing the diverse potential of this class of compounds.

| Compound Class | Cell Line(s) | Observed Biological Activity |

| 1H-Indazole-3-carboxamides | Various Bacteria | Antimicrobial activity derpharmachemica.com |

| 1H-Indazole-3-amine derivatives | A549, K562, PC-3, Hep-G2 | Antitumor activity, cell cycle arrest, apoptosis induction nih.gov |

| 1H-Indazole-3-amine derivatives | KG1, SNU16 | FGFR inhibition, antiproliferative effects nih.gov |

| 3-(pyrrolopyridin-2-yl)indazole derivatives | HL60, KB, SMMC-7721, HCT116, A549 | Anti-proliferative effects nih.gov |

| 1H-indazol-3-amine derivatives | K562 leukemia cancer cells | Inhibition of Bcr-Abl wild type and T315I mutant nih.gov |

This comparative data highlights the versatility of the indazole scaffold in medicinal chemistry and suggests that this compound could also possess interesting biological properties worthy of investigation. Future studies are needed to establish a specific biological activity profile for this particular compound and to determine its potential as a therapeutic agent.

Computational Chemistry and Cheminformatics Applications in 1h Indazol 3 Yl Piperidin 1 Yl Methanone Research

Molecular Docking and Scoring Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 1H-indazol-3-yl(piperidin-1-yl)methanone, and its target protein.

Molecular docking simulations are pivotal in elucidating the binding mode of this compound and its analogs within the active site of a target protein. These simulations can identify key amino acid residues that interact with the ligand through various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in studies of similar indazole-3-carboxamide derivatives, docking has been successfully employed to understand their binding to p21-activated kinase 1 (PAK1) and other cancer-related proteins nih.govnih.gov. The indazole ring often participates in crucial hydrogen bonding and pi-stacking interactions, while the piperidine (B6355638) moiety can explore hydrophobic pockets within the binding site. The analysis of these interactions provides a structural basis for the observed biological activity and guides the rational design of more potent and selective inhibitors. The specific interactions can be visualized and analyzed using software like AutoDock and Discovery Studio nih.gov.

A hypothetical docking study of this compound into a kinase active site might reveal interactions as detailed in the table below.

| Interaction Type | Ligand Moiety | Protein Residue (Example) |

| Hydrogen Bond | Indazole NH | Glutamic Acid (backbone) |

| Hydrogen Bond | Carbonyl Oxygen | Lysine (side chain) |

| Hydrophobic | Piperidine Ring | Leucine, Valine |

| Pi-Stacking | Indazole Ring | Phenylalanine, Tyrosine |

Beyond predicting the binding pose, molecular docking programs employ scoring functions to estimate the binding affinity between a ligand and its target. This score is a numerical value that ranks different ligands based on their predicted binding strength. While these scores provide a rapid way to prioritize compounds, more accurate methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are often used for more rigorous binding free energy calculations mdpi.comfrontiersin.org. The MM-GBSA method combines molecular mechanics energy calculations with implicit solvation models to provide a more quantitative prediction of binding affinity. For a series of indazol-pyrimidine hybrids, MM-GBSA has been used to calculate the binding free energies, revealing that favorable van der Waals and electrostatic interactions are key contributors to binding mdpi.comfrontiersin.org.

The table below illustrates a sample breakdown of binding energy components from an MM-GBSA calculation for a hypothetical ligand-protein complex.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.5 |

| Electrostatic Energy | -20.3 |

| Polar Solvation Energy | +30.8 |

| Non-polar Solvation Energy | -5.1 |

| Total Binding Free Energy | -40.1 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the analysis of its behavior over time. This method is crucial for understanding the flexibility of both the ligand and the protein, as well as for assessing the stability of the predicted binding mode.

MD simulations can reveal the conformational changes that this compound may undergo upon binding to its target. The flexibility of the piperidine ring and the rotational freedom around the amide bond are critical determinants of its binding mode. A study on indazole derivatives as HIF-1α inhibitors utilized MD simulations to confirm the stability of the docked conformation within the active site over the simulation time nih.gov. Analysis of the root-mean-square deviation (RMSD) of the ligand during the simulation can indicate whether it remains stably bound in its initial pose or explores other conformations within the binding pocket. Similarly, root-mean-square fluctuation (RMSF) analysis can highlight the flexible regions of the ligand mdpi.com.

MD simulations are also invaluable for studying the dynamic behavior of the receptor upon ligand binding. This can reveal subtle conformational changes in the protein that are not apparent from static docking poses. Furthermore, these simulations can be used to investigate the potential for allosteric modulation, where a ligand binds to a site other than the active site and influences the protein's function. While direct studies on this compound are not available, research on structurally related pyrazolo[4,3-b]pyridine scaffolds as mGlu4 positive allosteric modulators highlights the utility of computational approaches in understanding and designing allosteric modulators nih.gov. MD simulations can help to identify and characterize allosteric binding pockets and elucidate the mechanism by which allosteric modulators affect the receptor's dynamics.

De Novo Design and Virtual Screening Approaches for Novel Analogues

Computational methods are not only used to analyze existing compounds but also to design novel molecules with improved properties. De novo design algorithms can generate new chemical structures that are predicted to bind to a specific target, while virtual screening allows for the rapid evaluation of large compound libraries.

De novo design strategies, particularly fragment-based approaches, can be employed to create novel analogues of this compound. This involves computationally "growing" a molecule within the active site of a target protein, starting from a small fragment or the core indazole scaffold. A review on indazole-containing derivatives highlights the use of fragment-led de novo design to discover novel inhibitors nih.gov.

Virtual screening is a powerful technique for identifying new hits from large chemical databases nih.gov. This can be done through either ligand-based or structure-based approaches. In structure-based virtual screening, a library of compounds is docked into the target protein's active site, and the top-scoring molecules are selected for experimental testing. A study on the discovery of phenyl(piperazin-1-yl)methanone derivatives successfully utilized a virtual screening protocol to identify novel inhibitors nih.gov. This approach could be readily applied to discover novel indazole-3-yl(piperidin-1-yl)methanone analogues with desired biological activities.

The following table outlines a typical virtual screening workflow.

| Step | Description |

| 1. Library Preparation | A large database of chemical compounds is prepared for docking. |

| 2. Target Preparation | The 3D structure of the target protein is prepared for docking. |

| 3. Molecular Docking | The compound library is docked into the active site of the target protein. |

| 4. Hit Selection | Compounds are ranked based on their docking scores and visual inspection. |

| 5. Experimental Validation | The top-ranked compounds are tested experimentally for their biological activity. |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of a molecule. These methods provide detailed information about molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding a compound's reactivity and stability.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more reactive and prone to charge transfer.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Electron-donating capability |

| ELUMO | -1.2 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.3 | Chemical reactivity and kinetic stability |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated from FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the charge distribution across a molecule. It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue). These maps are invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors. The electron-rich regions indicate likely sites for electrophilic attack, while electron-poor regions are susceptible to nucleophilic attack. For this compound, an MEP map would likely show a region of high negative potential around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor, and positive potential near the N-H proton of the indazole ring, highlighting its function as a hydrogen bond donor.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction in Early Research Stages

The pharmacokinetic and toxicological properties of a drug candidate are critical factors determining its success. Predicting these Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational models in the early stages of drug discovery helps to identify and eliminate compounds with unfavorable profiles, reducing the risk of late-stage failures. researchgate.netresearchgate.net These in silico tools assess properties like gastrointestinal absorption, bioavailability, metabolic stability, and potential toxicities. nih.govnih.gov

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. The BBB is a highly selective barrier that protects the brain from circulating substances. nih.gov In silico models are widely used to predict a compound's BBB permeability, often expressed as the logarithm of the brain-to-blood concentration ratio (LogBB). These predictions are based on physicochemical properties such as lipophilicity, molecular weight, and the topological polar surface area (TPSA). nih.gov Compounds with high intestinal absorption and good BBB penetration are more likely to be effective CNS agents. researchgate.net

| Property | Predicted Value/Class | Interpretation |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Good absorption from the gut is likely. |

| Blood-Brain Barrier (BBB) Permeability | High | Compound is likely to cross the BBB and enter the CNS. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this metabolic pathway. |

| AMES Mutagenicity | Non-mutagen | Predicted to be non-mutagenic. |

| hERG Inhibition | Low risk | Low predicted risk of cardiotoxicity. |

Note: The data in this table is illustrative, based on typical parameters evaluated for drug candidates, and does not represent experimentally verified results for this compound.

Metabolic Stability Prediction (computational models of enzymatic reactions)

For indazole-3-carboxamide derivatives, a class to which this compound belongs, the primary metabolic pathways often involve oxidation and hydrolysis. nih.govmdpi.com Computational models employ various approaches, including machine learning algorithms and quantum mechanics, to predict the likelihood of these enzymatic reactions. mdpi.com

Key enzymatic reactions predicted by these models for compounds with an indazole-3-carboxamide scaffold include:

Hydroxylation: This is a common metabolic pathway where a hydroxyl group (-OH) is added to the molecule, often on aliphatic or aromatic rings. nih.govmdpi.com For this compound, potential sites for hydroxylation include the piperidine ring and the benzene (B151609) ring of the indazole core.

N-dealkylation: This process involves the removal of an alkyl group attached to a nitrogen atom. While the core structure of this compound does not have obvious N-alkyl groups susceptible to this, derivatives often do.

Amide Hydrolysis: The amide bond connecting the indazole and piperidine moieties is a potential site for hydrolysis, which would break the molecule into 1H-indazole-3-carboxylic acid and piperidine.

Glucuronidation: This is a Phase II metabolic reaction where a glucuronic acid moiety is attached to the molecule, increasing its water solubility and facilitating its excretion. nih.gov

Computational tools predict these metabolic outcomes by calculating various molecular descriptors, such as electronic properties, steric accessibility, and bond dissociation energies. Machine learning models, like Random Forest and Support Vector Machines (SVM), are trained on large datasets of compounds with known metabolic outcomes to build predictive models. nih.gov For instance, the PredMS model utilizes a random forest algorithm to classify compounds as stable or unstable in human liver microsomes based on their structure. nih.gov Such models can provide a qualitative (stable/unstable) or quantitative (e.g., predicted half-life) assessment of metabolic stability.

The table below illustrates a hypothetical output from a computational metabolic stability prediction for this compound.

Table 1: Predicted Metabolic Stability and Sites of Metabolism for this compound

| Prediction Parameter | Predicted Outcome | Potential Sites of Metabolism (SOM) | Predicted Metabolites |

|---|---|---|---|

| Metabolic Stability Class | Moderately Stable | Piperidine ring (C4 position) | 4-hydroxy-1-(1H-indazole-3-carbonyl)piperidine |

| Indazole ring (aromatic C-H) | (5-hydroxy-1H-indazol-3-yl)(piperidin-1-yl)methanone | ||

| Amide bond | 1H-Indazole-3-carboxylic acid, Piperidine | ||

| Primary CYP Isoform | CYP3A4, CYP2D6 | - | - |

| Predicted Half-life (t½) in HLM | >30 min | - | - |

| Predicted Intrinsic Clearance | Low to Moderate | - | - |

HLM: Human Liver Microsomes. Data is illustrative and based on typical predictions for similar chemical scaffolds.

By identifying the molecular fragments most susceptible to enzymatic reaction, medicinal chemists can strategically modify the structure of this compound to block or slow down metabolism, thereby improving its pharmacokinetic properties.

Cheminformatics Tools for Chemical Space Exploration and Library Design

Cheminformatics provides a suite of powerful computational tools to explore the chemical space around a lead compound like this compound and to design focused libraries of analogs for synthesis and testing. nih.govresearchgate.net The goal is to systematically investigate structure-activity relationships (SAR) and structure-property relationships (SPR) to optimize potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govresearchgate.net

Chemical space exploration for this compound involves generating a virtual library of related compounds by introducing specific modifications to its core structure. This can be achieved through several strategies:

Scaffold Hopping: Replacing the indazole core with other bioisosteric heterocyclic systems to explore novel intellectual property and potentially improved properties.

R-group Enumeration: Systematically substituting different chemical groups at various positions on the indazole and piperidine rings. For example, adding substituents to the benzene part of the indazole ring or modifying the piperidine ring to morpholine or other saturated heterocycles.

Fragment-based Growth: Starting with the core indazole-carboxamide fragment and computationally "growing" different side chains to explore interactions with a target protein's binding pocket. nih.gov

A variety of open-source and commercial cheminformatics toolkits are available for these tasks. parssilico.comneovarsity.org These platforms allow for the manipulation of chemical structures, calculation of molecular descriptors, and analysis of large chemical datasets.

Table 2: Key Cheminformatics Tools and Their Applications in Library Design

| Tool/Library | Primary Functionality | Application in this compound Research |

|---|---|---|

| RDKit | Open-source cheminformatics toolkit | Molecule drawing, substructure searching, descriptor calculation, and generation of virtual libraries through reaction-based enumeration. neovarsity.org |

| MayaChemTools | Command-line tools for cheminformatics | High-throughput calculation of molecular properties and fingerprints for a virtual library of analogs. parssilico.com |

| ChemDB | Chemical database management system | Storing, organizing, and querying the designed virtual library of indazole derivatives based on structural features or calculated properties. neovarsity.org |

| Scikit-learn | Machine learning library for Python | Building QSAR models to predict the activity or properties of newly designed analogs before their synthesis. neovarsity.org |

| DeepChem | Deep learning for drug discovery | Applying advanced AI models to predict complex properties like toxicity or binding affinity for the designed compound library. parssilico.com |

| PyMOL/UCSF Chimera | 3D molecular visualization | Visualizing the designed analogs within the binding site of a target protein to guide structure-based design. parssilico.com |

Once a virtual library is generated, these tools are used to calculate a wide range of molecular descriptors (e.g., molecular weight, logP, polar surface area) and apply drug-likeness filters, such as Lipinski's Rule of Five, to prioritize compounds with favorable physicochemical properties for synthesis. nih.gov This computational pre-screening significantly reduces the time and cost associated with synthesizing and testing large numbers of compounds, focusing resources on those with the highest probability of success.

In Vitro and in Vivo Preclinical Research Models for 1h Indazol 3 Yl Piperidin 1 Yl Methanone

Selection of Appropriate Cell-Based Assays and Systems for Research

Research into the biological activity of 1H-indazol-3-yl(piperidin-1-yl)methanone is suggested by its inclusion in a patent for compounds intended to treat inflammation and pain. google.com The selection of appropriate cell-based assays would, therefore, be guided by this therapeutic context, focusing on pathways and cell types central to inflammatory and nociceptive processes.

While specific studies detailing the use of primary cells or immortalized cell lines for efficacy testing of This compound are not available in the public domain, the potential anti-inflammatory and analgesic properties of the compound suggest relevant models.

For inflammation research, primary immune cells such as peripheral blood mononuclear cells (PBMCs), or specific subsets like T-cells and macrophages, would be critical for investigation. Assays in these cells would typically measure the modulation of inflammatory mediators. A patent that includes This compound describes a T-cell proliferation and cytokine release assay as a relevant method for measuring the inflammatory response. google.com

Immortalized cell lines commonly used in inflammation research include monocyte lines like THP-1 or U937, and macrophage-like cell lines such as RAW 264.7. For neuropathic pain, cell lines derived from neuronal tissue would be relevant to assess the compound's effect on neuronal excitability. google.com However, no published data is available on the use of these, or any other, cell lines to evaluate the efficacy of This compound .

The application of three-dimensional (3D) cell culture models and organoids in the specific context of This compound research has not been documented in publicly available literature.

In principle, for studying inflammation and pain, relevant 3D models could include spheroid cultures of immune cells to mimic inflammatory infiltrates or more complex organoid systems. For instance, gut organoids could be used to model inflammatory bowel disease, or dorsal root ganglion (DRG) neurospheres could be used for pain research. These advanced models offer a more physiologically relevant environment compared to traditional 2D cultures but, to date, their use in connection with this specific compound has not been reported.

In Vitro Efficacy and Potency Determination in Research Models

Determining the in vitro efficacy and potency of a compound is a critical step in preclinical research. This typically involves generating dose-response curves to calculate key parameters like IC50 and EC50 and assessing the compound's selectivity.

No publicly available studies provide dose-response curve analysis or specific IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values for This compound .

For a compound with potential anti-inflammatory activity, such analysis would typically be performed using assays that measure the inhibition of inflammatory markers. For example, an IC50 value could be determined for the inhibition of a specific enzyme, such as a phosphoinositide-3-kinase (PI3K), or for the suppression of cytokine release (e.g., TNF-α, IL-6) from stimulated immune cells. google.com Without experimental data, the potency of This compound remains unknown.

There is no information available in the public domain regarding the selectivity profile of This compound .

A selectivity profile is essential to understand a compound's mechanism of action and potential for off-target effects. For a compound hypothetically targeting the PI3K pathway, selectivity profiling would involve screening it against a panel of related kinases (e.g., different PI3K isoforms, mTOR, DNA-PK) and a broader panel of unrelated kinases and other receptors to assess its specificity. This crucial dataset is not available for This compound .

Animal Models in Preclinical Efficacy Research

Preclinical efficacy evaluation in animal models is a key step to validate in vitro findings in a whole-organism context. The choice of animal model is dictated by the specific research question and therapeutic indication.

A patent document lists This compound within a series of compounds useful for treating inflammation and pain and suggests industry-standard animal models to demonstrate efficacy. google.com One such model mentioned is the mouse lipopolysaccharide (LPS) challenge, a well-established model of systemic inflammation. google.com However, the results of any such studies involving This compound , including any demonstrated efficacy, have not been published. Therefore, no specific data from animal models for this compound can be presented.

Rodent Models for Specific Disease Pathways (e.g., inflammatory models, cancer xenografts, neurological models)

No published studies utilizing rodent models (e.g., mice, rats) to evaluate the efficacy or mechanism of action of this compound in specific disease pathways such as inflammation, cancer, or neurological disorders were identified.

Non-Rodent Models for Specific Biological Questions

There is no available information in the scientific literature regarding the use of non-rodent models, such as zebrafish or marmosets, to investigate the biological effects of this compound.

Translational Research Paradigms (from in vitro to in vivo in research models)

No studies describing translational research, which would connect the in vitro activity of this compound to its effects in in vivo research models, have been published.

Pharmacokinetic Research in Preclinical Animal Models (Excluding human PK data)

Detailed pharmacokinetic studies for this compound in preclinical animal models have not been reported in the available literature. While research exists for other molecules containing indazole or piperidine (B6355638) structures, this data is not applicable to the specific compound . nih.govnih.govnih.gov

Absorption and Distribution Studies in Animal Models

There are no published data regarding the absorption or distribution characteristics of this compound in any animal models.

Metabolism and Excretion Research in Animal Models

Information detailing the metabolic pathways and excretion routes of this compound in preclinical species is not available in the scientific literature.

Bioavailability and Clearance Research in Animal Models

No studies reporting on the oral bioavailability, plasma clearance, or elimination half-life of this compound in animal models could be identified.

Biomarker Identification and Validation in Preclinical Models for Efficacy Assessment

The development of novel therapeutics, including those from the indazole family, relies heavily on the identification and validation of biomarkers. These biological indicators are crucial for demonstrating target engagement, elucidating mechanisms of action, and predicting clinical efficacy in preclinical models. The validation process ensures that a biomarker is a reliable and reproducible measure for its intended context of use. nih.govpsu.edu For indazole derivatives, biomarker strategies are tailored to their specific molecular targets, which commonly include Glycogen Synthase Kinase-3 (GSK-3), Fibroblast Growth Factor Receptor (FGFR), and Calcitonin Gene-Related Peptide (CGRP) receptor.

Biomarkers for Indazole-Based GSK-3 Inhibitors:

Glycogen Synthase Kinase-3 (GSK-3) is a key enzyme in numerous signaling pathways implicated in cancer and central nervous system (CNS) disorders. nih.govnih.gov For indazole derivatives targeting GSK-3, both pharmacodynamic (PD) and predictive biomarkers are employed to assess efficacy.

Pharmacodynamic Biomarkers: These markers are used to confirm that the drug is interacting with its target and modulating its activity. A primary PD biomarker for GSK-3 inhibitors is the phosphorylation status of GSK-3β at the serine 9 residue (pGSK3β Ser9), which is an inhibitory phosphorylation site. aacrjournals.org A decrease in the phosphorylation of downstream substrates of GSK-3, such as β-catenin and tau, also serves as a key indicator of target engagement. aacrjournals.org For instance, in preclinical cancer studies, the accumulation of β-catenin in tumor tissues from xenograft-bearing mice following administration of a GSK-3 inhibitor provides direct evidence of in vivo target modulation. aacrjournals.org

Predictive Biomarkers: These biomarkers help identify which patient populations are most likely to respond to the therapy. In the context of cancer, the overexpression of GSK-3β or the activation status of pathways it regulates, such as the PI3K/AKT/mTOR pathway, could serve as predictive markers. nih.gov For example, preclinical studies suggest that glioblastoma models with specific EGFR expression profiles may show differential responses to GSK-3 inhibition. nih.gov

The table below summarizes key biomarkers used in the preclinical evaluation of GSK-3 inhibitors.

| Biomarker Category | Biomarker | Preclinical Model | Purpose |

| Pharmacodynamic | Phosphorylation of GSK3β (Ser9) | U87MG Glioblastoma Cell Lines & Xenografts | To measure direct target inhibition by the compound. aacrjournals.org |

| Accumulation of β-catenin | Colorectal Carcinoma Cell Lines & Xenografts | To confirm downstream pathway modulation in cancer models. aacrjournals.org | |

| Phosphorylation of Tau protein | Mouse models of mood disorders | To assess target engagement in CNS-related indications. | |

| Predictive | Expression level of GSK-3β | Glioblastoma Patient-Derived Xenografts (PDX) | To identify tumors potentially dependent on GSK-3 signaling. nih.gov |

| Status of PI3K/AKT/mTOR pathway | Various Cancer Cell Lines | To select models where GSK-3 inhibition is likely to be effective. |

Biomarkers for Indazole-Based FGFR Inhibitors:

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases, and their aberrant activation is a known driver in various cancers. nih.govnih.gov Indazole-based compounds have been developed as potent FGFR inhibitors.

Predictive Biomarkers: The most critical biomarkers for FGFR inhibitors are genetic alterations that lead to oncogenic signaling. These include FGFR gene amplifications, activating mutations, and chromosomal fusions. youtube.comfrontiersin.orgaacrjournals.org Preclinical studies extensively use cancer cell lines and patient-derived xenograft (PDX) models that harbor these specific genetic alterations to establish efficacy. nih.gov For instance, the expression level of FGF19, a specific ligand for FGFR4, has been identified as a predictive biomarker for the response to FGFR4 inhibitors in hepatocellular carcinoma (HCC) models. nih.gov

Pharmacodynamic Biomarkers: To confirm that an FGFR inhibitor is hitting its target, researchers measure the phosphorylation levels of FGFR itself and key downstream signaling proteins like ERK and AKT. nih.gov A reduction in the phosphorylation of these proteins in tumor tissue from treated animal models provides strong evidence of on-target activity and is correlated with anti-tumor efficacy. nih.gov

The table below outlines biomarkers relevant to the preclinical assessment of FGFR inhibitors.

| Biomarker Category | Biomarker | Preclinical Model | Purpose |

| Predictive | FGFR gene amplification, mutations, fusions | Cancer Cell Lines (e.g., HCC, Breast, Lung), PDX Models | To identify tumors driven by FGFR signaling and predict sensitivity to the inhibitor. nih.govfrontiersin.orgaacrjournals.org |

| FGF19 mRNA or protein expression | Hepatocellular Carcinoma (HCC) Cell Lines & PDX Models | To predict response to selective FGFR4 inhibitors. nih.gov | |

| Pharmacodynamic | Phosphorylation of FGFR | Tumor Xenograft Models | To directly measure target engagement and inhibition. |

| Phosphorylation of downstream effectors (e.g., p-ERK, p-AKT) | Tumor Cell Lines & Tissues from Xenograft Models | To confirm inhibition of the FGFR signaling pathway and assess downstream effects. nih.govnih.gov |

Biomarkers for Indazole-Based CGRP Receptor Antagonists:

The CGRP pathway is central to the pathophysiology of migraine. nih.govnih.gov Small molecule indazole derivatives have been developed as CGRP receptor antagonists.

Pharmacodynamic Biomarkers: In preclinical models, the primary method for assessing the efficacy of CGRP antagonists is to measure their ability to block the physiological effects of CGRP. This can be demonstrated in models that measure the inhibition of CGRP-induced vasodilation. frontiersin.org Furthermore, elevated levels of CGRP are associated with migraine attacks, and monitoring the levels of this neuropeptide can serve as a biomarker. frontiersin.org Preclinical models for migraine may assess endpoints such as the inhibition of trigeminal nucleus activity in response to nociceptive stimuli. frontiersin.org

The table below details biomarkers for the preclinical evaluation of CGRP antagonists.

| Biomarker Category | Biomarker | Preclinical Model | Purpose |

| Pharmacodynamic | Inhibition of CGRP-induced vasodilation | Animal models measuring blood flow (e.g., facial blood flow in marmosets) | To demonstrate functional antagonism of the CGRP receptor. |

| Inhibition of trigeminal nociceptive system activation | Animal models measuring spinal trigeminal nucleus activity | To assess the potential to block pain signaling relevant to migraine. frontiersin.org | |

| Free CGRP ligand levels | Plasma from preclinical models | To measure the target engagement of ligand-blocking therapies. frontiersin.org |

Analytical Methodologies for 1h Indazol 3 Yl Piperidin 1 Yl Methanone in Research

Spectroscopic Characterization Techniques for Structural Elucidation in Research

Spectroscopic methods are fundamental for elucidating the molecular structure of 1H-indazol-3-yl(piperidin-1-yl)methanone. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework. oup.comnih.gov For comprehensive characterization, a suite of NMR experiments including ¹H, ¹³C, and various 2D techniques (COSY, HSQC, HMBC) are often employed. oup.comresearchgate.net

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the indazole ring, the piperidine (B6355638) ring, and the N-H proton of the indazole. The aromatic protons of the indazole moiety typically appear in the downfield region (δ 7.0-8.5 ppm), while the aliphatic protons of the piperidine ring resonate in the upfield region (δ 1.5-4.0 ppm). The broad signal for the indazole N-H proton can often be observed at a very downfield chemical shift (>10 ppm). rsc.orgrsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the methanone (B1245722) linker (typically δ 160-170 ppm), the carbons of the aromatic indazole ring (δ 110-145 ppm), and the aliphatic carbons of the piperidine ring (δ 20-50 ppm). rsc.orgmdpi.comresearchgate.net

¹⁴N and ¹⁵N NMR: While less common, nitrogen NMR can directly probe the nitrogen atoms in the indazole and piperidine rings. ¹⁵N NMR, though less sensitive, offers sharper signals and more precise chemical shift information compared to ¹⁴N NMR, aiding in the differentiation of the nitrogen environments within the heterocyclic systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical ranges for similar indazole and piperidine structures. Actual experimental values may vary based on solvent and other conditions.

| Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Indazole N-H | >10 (broad) | - |

| Indazole C=O | - | ~163 |

| Indazole Aromatic C-H | 7.0 - 8.5 | 110 - 142 |

| Indazole Quaternary C | - | 120 - 145 |

| Piperidine α-CH₂ (to N) | 3.5 - 4.0 | ~45 |

| Piperidine β, γ-CH₂ | 1.5 - 1.8 | 24 - 27 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. mdpi.comnih.gov

For this compound, electrospray ionization (ESI) would typically produce a protonated molecule [M+H]⁺. HRMS analysis of this ion would confirm the elemental composition, C₁₃H₁₆N₃O. nih.gov

Electron ionization (EI) mass spectrometry, often coupled with gas chromatography, provides characteristic fragmentation patterns that serve as a molecular fingerprint. nih.govresearchgate.net The fragmentation of indazole-3-carboxamides is well-documented. bohrium.comresearchgate.net Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: The primary fragmentation is the cleavage of the amide bond between the carbonyl group and the piperidine nitrogen, leading to the formation of an indazole-3-carbonyl cation (m/z 145) and a piperidine radical.

Indazole Ring Fragmentation: The indazole-3-carbonyl cation can further fragment, losing CO to form an indazolyl cation (m/z 117). bohrium.com

Piperidine Ring Fragmentation: The piperidinyl fragment can also be observed.

Table 2: Predicted HRMS and EI-MS Fragmentation Data for this compound

| Ion | Formula | Predicted m/z (Monoisotopic) | Technique | Description |

|---|---|---|---|---|

| [M+H]⁺ | C₁₃H₁₆N₃O | 230.1288 | HRMS (ESI) | Protonated molecular ion |

| [M]⁺˙ | C₁₃H₁₅N₃O | 229.1215 | MS (EI) | Molecular ion |

| [C₈H₅N₂O]⁺ | C₈H₅N₂O | 145.0402 | MS (EI) | Indazole-3-carbonyl fragment |

| [C₇H₅N₂]⁺ | C₇H₅N₂ | 117.0453 | MS (EI) | Indazolyl fragment (loss of CO) |

| [C₅H₁₀N]⁺ | C₅H₁₀N | 84.0813 | MS (EI) | Piperidinyl fragment |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For this compound, the IR spectrum would exhibit characteristic absorption bands. A strong absorption band around 1630-1680 cm⁻¹ corresponds to the C=O stretching of the tertiary amide (carboxamide) group. A broad band in the region of 3100-3500 cm⁻¹ would indicate the N-H stretching vibration of the indazole ring. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. rsc.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The indazole ring system in this compound is a chromophore that absorbs UV light. The spectrum would be expected to show absorption maxima characteristic of the π → π* transitions within the aromatic system. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Indazole N-H | Stretch | 3100 - 3500 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Amide C=O | Stretch | 1630 - 1680 (strong) |

| Aromatic C=C | Stretch | 1450 - 1600 |

Chromatographic Separation Techniques for Purity Assessment and Quantification in Research

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or other components in a mixture, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment and quantification of synthetic cannabinoids and related indazole derivatives in research. mdpi.comresearchgate.net Reversed-phase HPLC is most commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. sigmaaldrich.com

A typical method for analyzing this compound would involve a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent MS detection. nih.govsciengine.com Detection is commonly performed using a Diode Array Detector (DAD) for UV absorbance or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). mdpi.comnih.gov The method allows for the separation of the main compound from any starting materials, isomers, or degradation products, enabling purity to be calculated based on peak area percentages. researchgate.net

Table 4: Typical HPLC-MS Conditions for Analysis of Indazole Carboxamides

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detection | UV (e.g., 220, 305 nm) and/or MS/MS |

Gas Chromatography (GC)

Gas Chromatography, almost always coupled with Mass Spectrometry (GC-MS), is another cornerstone technique for the analysis of synthetic cannabinoids. nih.gov It is suitable for thermally stable and volatile compounds. researchgate.netnih.gov Given its structure, this compound is amenable to GC-MS analysis.

The sample is vaporized and separated based on its boiling point and interaction with a capillary column (e.g., a nonpolar DB-5ms or HP-5ms). The retention time is a characteristic property used for identification, while the coupled mass spectrometer provides structural information from the fragmentation pattern, as discussed in section 7.1.2. researchgate.netnih.gov GC-MS offers high resolution and is widely used in forensic and research laboratories for the identification of these compounds in complex matrices. oup.comnih.gov

Table 5: Typical GC-MS Conditions for Analysis of Indazole Carboxamides

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | ~280 °C |

| Oven Program | Temperature ramp (e.g., 150 °C to 300 °C at 15 °C/min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide (CO₂). SFC is recognized for its high efficiency, speed, and reduced environmental impact due to lower organic solvent consumption compared to traditional High-Performance Liquid Chromatography (HPLC). It is particularly well-suited for the analysis and purification of a wide range of pharmaceutical compounds, including various heterocyclic derivatives.

For compounds structurally related to the indazole class, SFC methods are often developed for both chiral and achiral separations. Generic gradient methods on stationary phases like 2-ethylpyridine (B127773) or cyanopropyl are common starting points in pharmaceutical research. The mobile phase typically consists of supercritical CO₂ modified with a small percentage of an organic solvent, such as methanol (B129727), to modulate the polarity and achieve effective separation. While no specific SFC method for this compound is documented, a hypothetical approach would involve screening various chiral and achiral columns with a gradient of methanol in CO₂ to determine optimal separation conditions.

Quantitative Analysis in Complex Biological Research Matrices

Quantitative analysis in biological matrices like plasma or serum is crucial for preclinical research. This typically involves highly sensitive and selective techniques to measure compound concentrations accurately.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior sensitivity and specificity. Method development for a compound like this compound in preclinical samples (e.g., rat plasma) would involve several key steps.

First, the mass spectrometer would be optimized to detect the parent compound and a stable, characteristic fragment ion. This is done by direct infusion of a standard solution into the mass spectrometer to determine the optimal precursor-to-product ion transition for Multiple Reaction Monitoring (MRM). For indazole-3-carboxamides, a common fragment ion corresponds to the indazole acylium cation. nih.gov

Next, chromatographic conditions are developed to ensure the compound is separated from matrix components that could cause ion suppression or enhancement. A typical setup for related compounds involves a reverse-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile, often containing a small amount of formic acid to improve peak shape and ionization efficiency. nih.gov A well-developed method would aim for a short analysis time while ensuring no interference at the retention time of the analyte. nih.gov

A summary of typical LC-MS/MS parameters for related indazole carboxamides is presented below.

| Parameter | Typical Condition | Purpose |

| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 3.5 µm) nih.gov | Separates the analyte from matrix components based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid nih.gov | Aqueous component of the mobile phase; acid aids in protonation for positive ion mode. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid nih.gov | Organic component for eluting the analyte from the column. |

| Flow Rate | 0.3 - 0.5 mL/min | Controls the speed of the separation. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generally suitable for nitrogen-containing compounds like indazoles. |

| Detection | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity by monitoring a specific parent-fragment transition. |

This table represents typical starting conditions for method development for indazole-class compounds and is not based on published data for this compound.

Effective sample preparation is critical to remove proteins and other interfering substances from biological samples before LC-MS/MS analysis. derpharmachemica.com The goal is to ensure method robustness, minimize matrix effects, and improve sensitivity. Common strategies include: